1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine

Lipophilicity Druglikeness Physicochemical profiling

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine (CAS 425397-57-5) is a fully substituted piperazine derivative featuring a 3-benzyloxy-4-methoxybenzyl moiety at N1 and a cyclopentyl group at N4, yielding a molecular formula of C24H32N2O2 and a monoisotopic mass of 380.246 Da. The compound belongs to a broader class of 1,4-disubstituted piperazines explored as phosphodiesterase-4 (PDE4) inhibitors for cognitive enhancement, as documented in patent families held by Dart Neuroscience.

Molecular Formula C24H32N2O2
Molecular Weight 380.5 g/mol
Cat. No. B3748873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine
Molecular FormulaC24H32N2O2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)OCC4=CC=CC=C4
InChIInChI=1S/C24H32N2O2/c1-27-23-12-11-21(17-24(23)28-19-20-7-3-2-4-8-20)18-25-13-15-26(16-14-25)22-9-5-6-10-22/h2-4,7-8,11-12,17,22H,5-6,9-10,13-16,18-19H2,1H3
InChIKeyXPJFTTGNNNVPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine Matters in Piperazine-Based Drug Discovery


1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine (CAS 425397-57-5) is a fully substituted piperazine derivative featuring a 3-benzyloxy-4-methoxybenzyl moiety at N1 and a cyclopentyl group at N4, yielding a molecular formula of C24H32N2O2 and a monoisotopic mass of 380.246 Da . The compound belongs to a broader class of 1,4-disubstituted piperazines explored as phosphodiesterase-4 (PDE4) inhibitors for cognitive enhancement, as documented in patent families held by Dart Neuroscience [1][2]. Unlike simpler 4-cyclopentylpiperazine analogs, the unique combination of benzyloxy and methoxy substituents on the benzyl ring introduces additional hydrogen-bond acceptor sites and significantly alters lipophilicity, which directly impacts both pharmacokinetic prediction profiles and synthetic vectoring potential in medicinal chemistry campaigns .

Why 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine Cannot Be Replaced by Generic Piperazine Analogs


Within the 4-cyclopentylpiperazine chemical space, minor substituent changes on the benzyl ring produce large excursions in both predicted physicochemical properties and biological target engagement profiles. The benzyloxy group at the 3-position is not a simple lipophilic appendage: it contributes two additional hydrogen-bond acceptor atoms and substantially increases the number of freely rotatable bonds compared to methyl- or chloro-substituted analogs, altering conformational entropy upon binding . In the PDE4 inhibitor patent landscape, compounds bearing the 3-cyclopentyloxy-4-methoxyphenyl motif (a close regioisomeric relative of the target compound's 3-benzyloxy-4-methoxybenzyl motif) are explicitly exemplified as cognitively active agents, while simpler benzyl- or methylbenzyl-cyclopentylpiperazines fall outside the claimed pharmacophore [1]. These structural distinctions mean that procurement decisions based solely on piperazine scaffold similarity—without verifying the exact substitution pattern—risk selecting a compound with a fundamentally different preclinical profile.

Quantified Differentiation of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine Against Closest Structural Analogs


LogP and Lipophilicity Comparison vs. 1-Cyclopentyl-4-(4-methylbenzyl)piperazine

The target compound exhibits significantly higher predicted lipophilicity than the structurally simpler 4-methylbenzyl analog. The ACD/LogP for 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine is 3.81, compared to 2.88 for 1-cyclopentyl-4-(4-methylbenzyl)piperazine—a difference of 0.93 log units that reflects the contribution of the benzyloxy and methoxy substituents on the benzyl ring . At physiological pH 7.4, the LogD difference narrows (3.21 vs. 2.60), consistent with the ionizable nature of the piperazine core dominating distribution behavior, yet the target compound retains a meaningful 0.61 log unit advantage in membrane partitioning potential .

Lipophilicity Druglikeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation From Debenzylated Analogs

The target compound possesses four hydrogen-bond acceptor sites and a predicted topological polar surface area (TPSA) of 25 Ų, compared to only two H-bond acceptors and a TPSA of 6 Ų for 1-cyclopentyl-4-(4-methylbenzyl)piperazine . While the absolute TPSA values from the ACD/Labs prediction module should be interpreted with caution, the relative difference—a four-fold higher TPSA for the target compound—is mechanistically attributable to the benzyloxy and methoxy oxygen atoms . Despite this increase, the target compound remains compliant with Lipinski's Rule of Five (zero violations), and its TPSA remains well below the 60–70 Ų threshold commonly associated with limited brain penetration, suggesting that the additional polarity does not preclude CNS exposure .

Hydrogen bonding Polar surface area Druglikeness

Conformational Flexibility (Freely Rotatable Bonds) Versus Simpler 4-Cyclopentylpiperazine Analogs

The target compound contains seven freely rotatable bonds, compared with only three for 1-cyclopentyl-4-(4-methylbenzyl)piperazine . This more than two-fold increase arises from the benzyloxy ether linkage and the methoxy group, both of which introduce additional torsional degrees of freedom . In the context of PDE4 inhibitor patent families, where 3-benzyloxy- and 3-cyclopentyloxy-substituted piperazines are explicitly claimed, this conformational flexibility is proposed to facilitate induced-fit binding within the enzyme active site, potentially enabling the ligand to sample a broader ensemble of bound-state conformations [1].

Conformational entropy Rotatable bonds Molecular flexibility

Thermal Stability (Boiling Point) Differentiation From Lower-Molecular-Weight Analogs

The predicted boiling point of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine is 504.6 ± 45.0 °C at 760 mmHg, substantially higher than the 364.7 ± 27.0 °C predicted for 1-cyclopentyl-4-(4-methylbenzyl)piperazine . This approximately 140 °C increase reflects the higher molecular weight (380.5 vs. 258.4 Da) and the additional intermolecular dispersion forces contributed by the extended benzyloxy aromatic system . The flash point similarly differs: 138.5 ± 25.9 °C for the target compound versus 159.8 ± 11.5 °C for the comparator . The lower flash point of the target compound, despite its higher boiling point, is a notable feature relevant to safe handling and storage classification.

Thermal stability Boiling point Purification compatibility

Evidence-Backed Application Scenarios for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine Procurement


PDE4-Targeted CNS Drug Discovery: Building Block for Cognitive Enhancement Libraries

The compound's benzyloxy-methoxy substitution pattern aligns with the pharmacophore described in Dart Neuroscience's PDE4 inhibitor patent families (EP1989188B1, US20140038945A1), where 3-alkoxy-4-methoxybenzyl-substituted piperazines are claimed as agents for improving cognitive function [1]. The compound's predicted LogD of 3.21 at pH 7.4 and zero Rule-of-Five violations suggest adequate passive membrane permeability for CNS target engagement [2]. Medicinal chemistry teams pursuing PDE4 inhibition as a mechanism for treating cognitive impairment should prioritize this exact substitution pattern over simpler 4-cyclopentylpiperazine building blocks, which lack the oxygen-rich benzyl pharmacophore required for patent-defined activity .

Synthetic Intermediate for Late-Stage Diversification via Benzyloxy Deprotection and Functionalization

The benzyloxy group serves a dual purpose: it contributes to the compound's differentiated physicochemical profile (LogP elevation of 0.93 units versus the debenzylated analog ), while also functioning as a latent phenol that can be liberated via hydrogenolysis. This orthogonal deprotection handle enables medicinal chemists to access the corresponding 3-hydroxy-4-methoxybenzyl intermediate—a versatile scaffold for subsequent alkylation, acylation, or sulfonylation reactions—without disturbing the cyclopentylpiperazine core. This synthetic versatility is not available in analogs such as 1-cyclopentyl-4-(4-methylbenzyl)piperazine, where the methyl group is not a tractable functional handle for further derivatization [1].

Conformational Probing of PDE4 Enzyme Active Site via Rotatable Bond-Enriched Scaffold

With seven freely rotatable bonds—more than double the number in simpler 4-cyclopentylpiperazine comparators —this compound provides a conformationally enriched scaffold for exploring the PDE4 active-site topology. The patent literature explicitly exemplifies related 3-cyclopentyloxy-4-methoxyphenyl piperazines as PDE4 inhibitors, wherein the alkoxy substituent occupies a lipophilic sub-pocket critical for potency [1]. Procurement of this compound supports structure-based drug design campaigns that require systematic variation of the benzyl ether substituent to map the steric and electronic boundaries of this sub-pocket, an approach that is precluded when using less substituted 4-cyclopentylpiperazine precursors.

Physicochemical Benchmarking in CNS Multiparameter Optimization (MPO) Workflows

The compound's predicted parameters—LogP 3.81, LogD (pH 7.4) 3.21, TPSA 25 Ų, four H-bond acceptors, zero H-bond donors, and zero Rule-of-Five violations —position it within a favorable region of CNS MPO scoring space. This profile makes the compound a suitable reference standard for calibrating in silico ADME models within 4-cyclopentylpiperazine chemical series. Teams conducting multiparameter optimization can use this compound as a fixed reference point to normalize predicted permeability, solubility, and metabolic stability scores when benchmarking newly designed analogs, ensuring that property predictions remain anchored to a structurally relevant, experimentally accessible compound rather than to generic piperazine surrogates [1].

Quote Request

Request a Quote for 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.